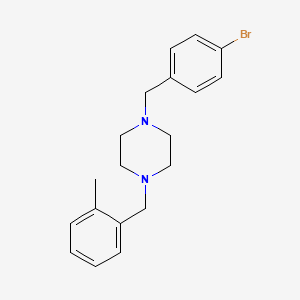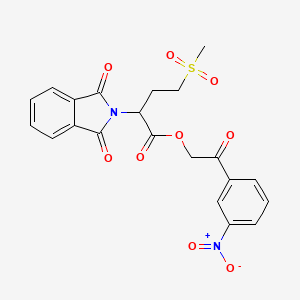![molecular formula C29H27N7O4S B10881306 2-(4-methoxyphenyl)-N'-[({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]acetohydrazide](/img/structure/B10881306.png)
2-(4-methoxyphenyl)-N'-[({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including methoxyphenyl, pyrazolyl, triazolyl, and acylhydrazide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 4-methoxyphenylacetic acid, which is then converted into its corresponding acyl chloride This intermediate can react with hydrazine derivatives to form the acylhydrazide
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions. The scalability of the process would also be a key consideration for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the acylhydrazide or triazolyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the hydrazide moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area would involve in vitro and in vivo studies to evaluate its efficacy and safety.
Industry
In industry, the compound could be used in the development of new materials with specific properties. For example, its incorporation into polymers or coatings might impart unique characteristics such as enhanced durability or specific interactions with other substances.
Mecanismo De Acción
The mechanism of action of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE include other acylhydrazides, pyrazolyl derivatives, and triazolyl compounds. Examples might include:
- 4-methoxyphenylacetic acid hydrazide
- 3-(4-methoxyphenyl)-1H-pyrazole
- 4-phenyl-4H-1,2,4-triazole
Uniqueness
What sets N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-({5-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C29H27N7O4S |
|---|---|
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N'-[2-[[5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]acetohydrazide |
InChI |
InChI=1S/C29H27N7O4S/c1-39-22-12-8-19(9-13-22)16-26(37)32-33-27(38)18-41-29-35-34-28(36(29)21-6-4-3-5-7-21)25-17-24(30-31-25)20-10-14-23(40-2)15-11-20/h3-15,17H,16,18H2,1-2H3,(H,30,31)(H,32,37)(H,33,38) |
Clave InChI |
GTUKKYRDSXVHRK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=NN4)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B10881229.png)
![1-(4-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10881231.png)
![2-[[2-(4-Iodophenyl)-2-oxoethyl]thio]-1,3-dimethyl-1H-imidazolium](/img/structure/B10881236.png)



![3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one](/img/structure/B10881251.png)


![(2E)-3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10881273.png)
![N-[[(2-phenylacetyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10881277.png)


![2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10881312.png)
